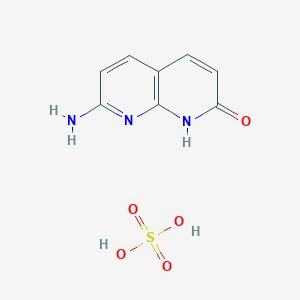
7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE is a heterocyclic compound that belongs to the class of naphthyridines. This compound is known for its diverse biological activities and photochemical properties. It has a molecular formula of C8H7N3O.H2SO4 and a molecular weight of 259.24
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods: Industrial production methods for this compound typically involve multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Analyse Chemischer Reaktionen
Types of Reactions: 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and trimethylsilyl azide (Me3SiN3).
Major Products: The major products formed from these reactions include various amino and hydroxyl derivatives of 1,8-naphthyridine .
Wissenschaftliche Forschungsanwendungen
7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions such as copper (Cu+ and Cu2+), which can quench its fluorescence emission . This property is utilized in the development of chemosensors for the detection of anions like cyanide (CN-) .
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Uniqueness: 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE stands out due to its unique combination of biological activities and photochemical properties.
Eigenschaften
CAS-Nummer |
632620-24-7 |
|---|---|
Molekularformel |
C8H9N3O5S |
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
7-amino-1H-1,8-naphthyridin-2-one;sulfuric acid |
InChI |
InChI=1S/C8H7N3O.H2O4S/c9-6-3-1-5-2-4-7(12)11-8(5)10-6;1-5(2,3)4/h1-4H,(H3,9,10,11,12);(H2,1,2,3,4) |
InChI-Schlüssel |
JEBQCMSNZMRCQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C1C=CC(=O)N2)N.OS(=O)(=O)O |
Kanonische SMILES |
C1=CC(=NC2=C1C=CC(=O)N2)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















